molecular formula C15H9FO B14273193 Phenanthrene-9-carbonyl fluoride CAS No. 127410-76-8

Phenanthrene-9-carbonyl fluoride

Cat. No.: B14273193
CAS No.: 127410-76-8
M. Wt: 224.23 g/mol
InChI Key: DVSIAHUNLLECTJ-UHFFFAOYSA-N
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Description

Phenanthrene-9-carbonyl fluoride (CAS 127410-76-8) is a specialized fluorinated aromatic compound with the molecular formula C 15 H 9 FO and a molecular weight of 224.23 g/mol . This compound serves as a valuable building block in organic synthesis and materials science research, particularly where the introduction of a phenanthrene scaffold with a reactive carbonyl fluoride group is desired. The rigid, polycyclic structure of the phenanthrene moiety is known for its utility in constructing complex molecular architectures . Phenanthrene-based compounds are frequently explored in materials science, for instance, in the development of modulators for neurological receptors . Furthermore, the carbonyl fluoride functional group is a highly reactive moiety, typically involved in fluorination reactions and the synthesis of other carbonyl-containing derivatives, as evidenced by methodologies using carbonyl fluoride for the fluorination of other compounds . As such, this compound is a reagent of interest for researchers developing novel fluorinated functional materials , synthetic methodologies, and potentially for creating analogs of bioactive phenanthridinone compounds which have shown a range of pharmacological activities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

127410-76-8

Molecular Formula

C15H9FO

Molecular Weight

224.23 g/mol

IUPAC Name

phenanthrene-9-carbonyl fluoride

InChI

InChI=1S/C15H9FO/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H

InChI Key

DVSIAHUNLLECTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)F

Origin of Product

United States

Preparation Methods

Oxidation of Phenanthrene to Phenanthrenequinone

The foundational step in synthesizing phenanthrene-9-carbonyl fluoride involves the oxidation of phenanthrene to phenanthrenequinone. This process employs chromic acid (H₂CrO₄) generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄). The reaction proceeds via the Benzilic Acid Rearrangement , where phenanthrene undergoes oxidation at the 9,10-positions to form phenanthrenequinone (Fig. 1).

Mechanistic Insights :

  • Chromic acid acts as a strong oxidizing agent, abstracting hydrogen atoms from phenanthrene’s central ring to form diketone intermediates.
  • The rearrangement involves nucleophilic attack by hydroxide ions (OH⁻) on one carbonyl carbon, followed by ring contraction to stabilize the quinone structure.

Optimization Parameters :

  • Catalysts : Tetrabutylammonium fluoride (TBAF) enhances yield by stabilizing transition states.
  • Temperature : Maintaining 80–85°C during sulfuric acid addition prevents over-oxidation.
  • Workup : Centrifugation and pH neutralization (to 7–7.5) isolate phenanthrenequinone with a melting point of 209–212°C.

Alkaline Hydrolysis to 9-Hydroxyfluorene-9-Carboxylic Acid (HFCA)

Phenanthrenequinone is converted to 9-hydroxyfluorene-9-carboxylic acid (HFCA) through alkaline hydrolysis. This step is critical for introducing the carboxylic acid group required for subsequent fluorination.

Reaction Conditions :

  • Base : Sodium hydroxide (NaOH) in aqueous solution (90–92°C).
  • Mechanism : Hydroxide ions attack the diketone, inducing ring contraction and forming HFCA’s pentacyclic structure (Fig. 2).
  • Yield : ~54% after acid precipitation (HCl) and drying.

Analytical Validation :

  • Melting Point : 164–166°C.
  • Spectroscopy : IR confirms carboxylic acid (C=O stretch at 1700 cm⁻¹) and hydroxyl groups (O–H stretch at 3200–3400 cm⁻¹).

Esterification to Methyl-9-Hydroxyfluorene-Carboxylate

HFCA is esterified with methanol (CH₃OH) under acidic conditions to form methyl-9-hydroxyfluorene-carboxylate (HFCA methyl ester), a precursor for fluorination.

Procedure :

  • Acid Catalyst : Sulfuric acid protonates the carboxylic acid, facilitating nucleophilic attack by methanol.
  • Conditions : Reflux at 65–70°C for 4–6 hours.
  • Workup : Sodium bicarbonate (NaHCO₃) neutralizes excess acid, yielding HFCA methyl ester (m.p. 136–142°C).

Challenges and Optimization Strategies

By-Product Formation :

  • Di- and Trifluorinated Derivatives : Excess fluorinating agents or prolonged reaction times lead to over-fluorination.
  • Mitigation : Stepwise addition of fluorinating agents and low-temperature conditions.

Yield Enhancement :

  • Catalysts : Lewis acids (e.g., BF₃) accelerate fluorination by polarizing the carbonyl group.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

Applications and Derivatives

This compound serves as a precursor for:

  • Pharmaceuticals : Antihistamines and antispasmodics via amide coupling.
  • Materials Science : Liquid crystals and fluorescent dyes through Suzuki-Miyaura cross-coupling.

Mechanism of Action

The mechanism of action of phenanthrene-9-carbonyl fluoride involves its interaction with specific molecular targets and pathways. The carbonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .

Comparison with Similar Compounds

Phenanthrene-9-Carboxaldehyde (CAS: 4707-71-5)

Molecular Formula : C₁₅H₁₀O
Molecular Weight : 206.24 g/mol
Key Differences :

  • Functional Group : Features an aldehyde (-CHO) instead of carbonyl fluoride (-COF).
  • Reactivity : The aldehyde undergoes condensation and oxidation reactions, whereas the carbonyl fluoride participates in nucleophilic acyl substitutions (e.g., with amines or alcohols).
  • Applications : Used in fluorimetric pH indicators and organic synthesis intermediates .
  • Safety : Phenanthrene-9-carboxaldehyde requires precautions for inhalation and skin contact, but it lacks the acute toxicity associated with fluoride release .
Property Phenanthrene-9-Carbonyl Fluoride Phenanthrene-9-Carboxaldehyde
Functional Group -COF -CHO
Molecular Weight (g/mol) 224.23 206.24
CAS Number 127410-76-8 4707-71-5
Primary Use Acylating agent pH indicator, synthesis intermediate

9-Fluorenylcarboxylic Acid

Molecular Formula : C₁₄H₁₀O₂
Molecular Weight : 210.23 g/mol
Key Differences :

  • Functional Group : Carboxylic acid (-COOH) instead of carbonyl fluoride.
  • Synthesis : Produced via CO₂ insertion into fluorene using Cs₂CO₃ catalysts, achieving yields >90% under optimized conditions .
  • Reactivity : Forms salts and esters, unlike the fluoride’s electrophilic substitution behavior.
  • Applications : High-value intermediate in pharmaceuticals and polymers .
Property This compound 9-Fluorenylcarboxylic Acid
Functional Group -COF -COOH
Synthesis Method Halogen exchange (e.g., from chloride) CO₂ insertion with Cs₂CO₃
Yield (Typical) Not reported 90–95%

[13C]-9-Methylfluorene-9-Carbonyl Chloride

Molecular Formula : C₁₅H₁₀ClO (with ¹³C label)
Molecular Weight : 257.69 g/mol
Key Differences :

  • Functional Group : Carbonyl chloride (-COCl) with a methyl group and isotopic label.
  • Reactivity : Similar to carbonyl fluoride but less electrophilic due to chlorine’s lower electronegativity.
  • Applications : Isotopic labeling studies and tracer synthesis .
  • Safety : Classified as corrosive (Risk Code 34) and requires stringent handling .

9-Bromo-9-Phenylfluorene (CAS: 55135-66-5)

Molecular Formula : C₁₉H₁₃Br
Molecular Weight : 333.21 g/mol
Key Differences :

  • Functional Group : Bromine substituent instead of carbonyl fluoride.
  • Synthesis : Prepared via Grignard reactions or N-bromosuccinimide (NBS) bromination .
  • Applications : Intermediate in cross-coupling reactions and polymer chemistry .

Phenyl Acridine-9-Carboxylate

Molecular Formula: C₂₀H₁₃NO₂ Molecular Weight: 299.33 g/mol Key Differences:

  • Structure : Ester derivative of acridine, lacking the phenanthrene backbone.
  • Synthesis: Esterification of acridine-9-carboxylic acid with phenol using thionyl chloride .
  • Applications : Crystallography studies and fluorescence probes .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group
This compound C₁₅H₉FO 224.23 127410-76-8 -COF
Phenanthrene-9-carboxaldehyde C₁₅H₁₀O 206.24 4707-71-5 -CHO
9-Fluorenylcarboxylic acid C₁₄H₁₀O₂ 210.23 Not provided -COOH
[13C]-9-Methylfluorene-carbonyl chloride C₁₅H₁₀ClO 257.69 Not provided -COCl

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